1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the ethylsulfonyl group and the tetrahydroquinoline core in its structure makes it an interesting subject for research and development.
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted tetrahydroquinolines.
Scientific Research Applications
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target. The tetrahydroquinoline core can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine can be compared with other similar compounds such as:
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its reactivity and binding properties.
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-amine: The isoquinoline core provides a different structural framework, potentially altering its biological activity.
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-ol: The presence of a hydroxyl group instead of an amine group can influence its chemical reactivity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-16(14,15)13-7-3-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSCHLVSAOQFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.